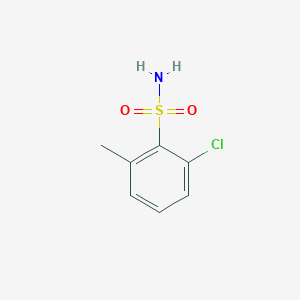
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years for its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in marijuana, and has been shown to interact with the same receptors in the brain and body.
作用機序
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2 in the brain and body. This means that it binds to these receptors and activates them, leading to a variety of physiological effects. Specifically, activation of CB1 receptors in the brain can lead to changes in mood, appetite, and pain perception, while activation of CB2 receptors in the body can modulate immune function and inflammation.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiratory function. It has also been shown to affect neurotransmitter release in the brain, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One advantage of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide is its potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system in laboratory experiments. However, its structural similarity to THC and other cannabinoids can make it difficult to distinguish its effects from those of natural cannabinoids. Additionally, its potential for abuse and dependence means that it must be handled with care in laboratory settings.
将来の方向性
There are several potential future directions for research on N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could lead to more precise manipulation of the endocannabinoid system. Another area of interest is the investigation of the effects of cannabinoids on specific physiological processes, such as inflammation or pain perception. Finally, there is potential for the development of new therapeutic agents based on the structure and activity of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide and other synthetic cannabinoids.
合成法
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 3,5-dimethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyano-2,2-dimethylcyclopropane in the presence of a base to form the intermediate product. Finally, the intermediate is reacted with 4-fluoroaniline to yield N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide.
科学的研究の応用
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been used in scientific research to study the effects of cannabinoids on the brain and body. Specifically, it has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain sensation, appetite regulation, and mood.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-9-5-11(6-10(2)12(9)16)13(19)18-15(8-17)7-14(15,3)4/h5-6H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMBCVAKMZHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)NC2(CC2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)

![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
